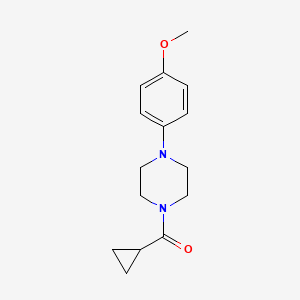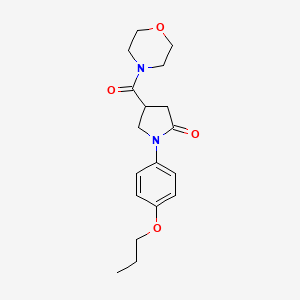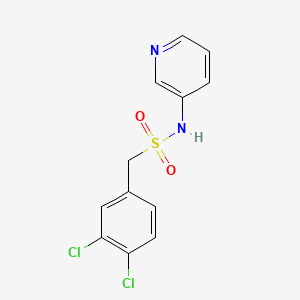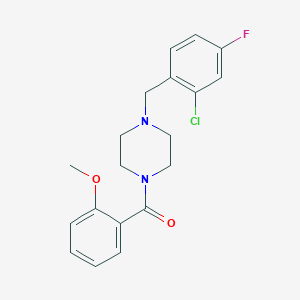
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine
Descripción general
Descripción
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied due to its potential therapeutic applications in various medical conditions. The compound has been synthesized using different methods, which will be discussed in Furthermore, this paper will explore the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The exact mechanism of action of 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that the compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant properties. It has also been reported to modulate the activity of the serotonin and norepinephrine systems, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects
This compound has been reported to affect various biochemical and physiological processes in the body. It has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and pain perception. The compound has also been reported to affect the levels of various cytokines and inflammatory markers, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine in lab experiments has several advantages. The compound is relatively easy to synthesize and has been reported to exhibit potent therapeutic effects in various medical conditions. However, the compound also has some limitations. It has been reported to exhibit poor solubility in water, which may limit its use in certain experimental settings. Furthermore, the compound has been reported to exhibit some toxicity in animal studies, which may limit its use in certain in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of chronic pain conditions. Furthermore, the development of new synthetic methods for the compound may also be an area of future research. Finally, the investigation of the compound's potential use in combination with other drugs may also be an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using different methods and has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. The exact mechanism of action of the compound is not fully understood, but it has been suggested to act as a dopamine D2 receptor antagonist. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for the study of the compound.
Aplicaciones Científicas De Investigación
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various medical conditions. It has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
cyclopropyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-6-4-13(5-7-14)16-8-10-17(11-9-16)15(18)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONHZVIJMROQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4429621.png)
![1-(4-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B4429629.png)
![N'-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B4429648.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4429652.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429654.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B4429655.png)
![3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4429661.png)


![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)


![1-(3-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429719.png)